molecular formula C19H19N5O3 B12170284 N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-3-ylmethyl)ethanediamide

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-3-ylmethyl)ethanediamide

Cat. No.: B12170284
M. Wt: 365.4 g/mol
InChI Key: CVCVCBFZWYWLEH-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-3-ylmethyl)ethanediamide is a complex organic compound that features an indole moiety, a pyridine ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-3-ylmethyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the ethanediamide linkage, and finally, the attachment of the pyridine moiety. Key reagents often include indole-2-carboxylic acid, ethylenediamine, and pyridine-3-carboxaldehyde. Reaction conditions may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-3-ylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyridine rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and pyridine sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives of the original compound.

Scientific Research Applications

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-3-ylmethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-3-ylmethyl)ethanediamide involves its interaction with specific molecular targets. The indole and pyridine moieties can bind to proteins and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tryptophan: A related compound with an indole moiety, used in biochemical studies.

    Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another complex organic compound with an indole structure.

Uniqueness

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-3-ylmethyl)ethanediamide is unique due to its combination of indole, pyridine, and ethanediamide functionalities. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C19H19N5O3/c25-17(16-10-14-5-1-2-6-15(14)24-16)21-8-9-22-18(26)19(27)23-12-13-4-3-7-20-11-13/h1-7,10-11,24H,8-9,12H2,(H,21,25)(H,22,26)(H,23,27)

InChI Key

CVCVCBFZWYWLEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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